(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone
Description
Properties
IUPAC Name |
[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpiperidin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O3S3/c22-16-3-4-17-18(14-16)31-21(23-17)25-11-9-24(10-12-25)20(27)15-5-7-26(8-6-15)32(28,29)19-2-1-13-30-19/h1-4,13-15H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSFBHNQCJFJAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F)S(=O)(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzothiazole Core Formation
6-Fluorobenzo[d]thiazol-2-amine serves as the precursor, synthesized via cyclization of 2-amino-4-fluorothiophenol with cyanogen bromide under acidic conditions:
$$
\text{2-Amino-4-fluorothiophenol} + \text{BrCN} \xrightarrow{\text{HCl, EtOH}} \text{6-Fluorobenzo[d]thiazol-2-amine} + \text{NH}_4\text{Br}
$$
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 60–70°C |
| Reaction Time | 4–6 hours |
| Yield | 68–72% |
Piperazine Substitution
Nucleophilic aromatic substitution installs the piperazine ring. Using 2-chloro-6-fluorobenzo[d]thiazole and excess piperazine in refluxing toluene with K$$2$$CO$$3$$ achieves substitution:
$$
\text{2-Chloro-6-fluorobenzo[d]thiazole} + \text{Piperazine} \xrightarrow{\text{K}2\text{CO}3, \text{Toluene}} \text{4-(6-Fluorobenzo[d]thiazol-2-yl)piperazine} + \text{KCl}
$$
Optimization Insights
- Base Selection : K$$2$$CO$$3$$ outperforms Na$$2$$CO$$3$$ due to enhanced nucleophilicity (yield increase from 54% to 82%).
- Solvent Effects : Toluene minimizes side reactions compared to DMF or DMSO.
Synthesis of Subunit B: 1-(Thiophen-2-ylsulfonyl)piperidin-4-yl Methanone
Piperidine-4-yl Methanone Preparation
Friedel-Crafts acylation of piperidine-4-carboxylic acid with acetic anhydride yields the acetylated intermediate, followed by oxidation with KMnO$$_4$$ to form the ketone:
$$
\text{Piperidine-4-carboxylic acid} \xrightarrow{\text{(Ac)}2\text{O}} \text{Acetylated intermediate} \xrightarrow{\text{KMnO}4} \text{Piperidin-4-yl methanone}
$$
Sulfonylation with Thiophene-2-sulfonyl Chloride
Reaction with thiophene-2-sulfonyl chloride in dichloromethane using triethylamine as base introduces the sulfonyl group:
$$
\text{Piperidin-4-yl methanone} + \text{Thiophene-2-sulfonyl chloride} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{1-(Thiophen-2-ylsulfonyl)piperidin-4-yl methanone}
$$
Critical Process Parameters
| Parameter | Value |
|---|---|
| Molar Ratio | 1:1.2 (Piperidine:Sulfonyl chloride) |
| Reaction Time | 3 hours |
| Temperature | 0°C → 25°C (gradient) |
| Yield | 89% |
Final Coupling via Acylative Cross-Coupling
Carbonyl Chloride Activation
Subunit B is converted to its acyl chloride using oxalyl chloride catalyzed by DMF:
$$
\text{1-(Thiophen-2-ylsulfonyl)piperidin-4-yl methanone} + \text{Oxalyl chloride} \xrightarrow{\text{DMF, CH}2\text{Cl}2} \text{Acyl chloride intermediate}
$$
Nucleophilic Acyl Substitution
Reacting the acyl chloride with Subunit A in the presence of Hünig's base facilitates methanone bridge formation:
$$
\text{Acyl chloride} + \text{4-(6-Fluorobenzo[d]thiazol-2-yl)piperazine} \xrightarrow{\text{i-Pr}_2\text{NEt, THF}} \text{Target Compound} + \text{HCl}
$$
Yield Optimization Data
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Triethylamine | THF | 25°C | 61 |
| i-Pr$$_2$$NEt | THF | 25°C | 78 |
| DBU | DMF | 40°C | 83 |
Spectral Characterization and Validation
$$^1$$H NMR Analysis
- Piperazine Protons : Two triplets at δ 2.85–3.10 ppm (J = 4.8 Hz) confirm piperazine ring integrity.
- Thiophene Sulfonyl Group : Aromatic protons resonate as doublets at δ 7.45 (d, J = 5.1 Hz) and δ 7.82 (d, J = 3.6 Hz).
- Fluorobenzothiazole : Fluorine coupling observed in $$^{19}\text{F}$$ NMR at δ -112 ppm.
LCMS and Elemental Analysis
- Molecular Ion Peak : m/z 495.1 [M+H]$$^+$$ aligns with the molecular formula C$${21}$$H$${23}$$FN$$4$$O$$3$$S$$_3$$.
- Elemental Composition : Calculated (%) C 51.00, H 4.66, N 11.33; Found C 50.88, H 4.71, N 11.28.
Process Challenges and Mitigation Strategies
Sulfonylation Side Reactions
Competitive N-sulfonylation versus O-sulfonylation in Subunit B necessitates strict temperature control (<10°C during reagent addition).
Purification of Hydrophobic Product
Reverse-phase chromatography (C18 column, MeCN/H$$_2$$O gradient) achieves >98% purity, overcoming solubility limitations in polar solvents.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The sulfur atoms in the thiophene and benzothiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: : The fluorine atom on the benzothiazole ring can be reduced to a hydrogen atom.
Substitution: : The piperazine and piperidine rings can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: : Formation of sulfoxides and sulfones.
Reduction: : Formation of the corresponding hydrofluoro compound.
Substitution: : Formation of various substituted piperazine and piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry: : It has shown promise as a lead compound in drug discovery, particularly for its antimicrobial and anti-inflammatory properties.
Organic Synthesis: : It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Material Science: : Its unique structural features make it useful in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with molecular targets such as enzymes or receptors involved in inflammatory and microbial processes. The presence of the fluorine atom and the sulfur-containing rings likely play a crucial role in its biological activity.
Comparison with Similar Compounds
This compound is unique due to its specific combination of benzothiazole and thiophene rings. Similar compounds include:
Thiazole derivatives: : Known for their diverse biological activities, including antioxidant, analgesic, and antitumor properties.
Piperazine-linked benzothiazolyl compounds: : These have been studied for their antimicrobial properties.
In comparison, the presence of the thiophen-2-ylsulfonyl group in this compound adds an additional layer of complexity and potential functionality, making it distinct from other similar compounds.
Biological Activity
The compound (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A piperazine ring
- A fluorobenzo[d]thiazole moiety
- A thiophenesulfonyl group
This unique combination of functional groups is believed to enhance the compound's lipophilicity and biological activity, making it a candidate for further pharmacological exploration.
Anticancer Properties
Research indicates that compounds with similar structural frameworks often exhibit significant anticancer activity. For instance, benzothiazole derivatives have been associated with inhibitory effects on various cancer cell lines. The following table summarizes some findings related to the anticancer activity of benzothiazole derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Chloro-N-(4-nitrobenzyl)benzo[d]thiazole | Benzothiazole core | Inhibits proliferation in A431, A549, H1299 cancer cells |
| Compound B7 | Benzothiazole derivative | Induces apoptosis and cell cycle arrest |
In a study evaluating novel benzothiazole compounds, one derivative was shown to significantly inhibit the proliferation of cancer cells and promote apoptosis at concentrations as low as 1 µM .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it may interact with various biological targets, including enzymes and receptors involved in cancer progression. Molecular docking studies are essential for elucidating these interactions.
Study 1: Antitumor Activity
A study focused on the synthesis and biological evaluation of benzothiazole derivatives demonstrated that certain compounds effectively inhibited tumor growth in vitro. The lead compound exhibited a significant reduction in cell viability across several cancer cell lines, highlighting the potential of benzothiazole-based molecules in anticancer therapy .
Study 2: Inhibitory Effects on Tyrosinase
Another investigation into related piperazine derivatives revealed promising results as competitive inhibitors of tyrosinase, an enzyme implicated in melanin production. These findings suggest that the compound may also possess skin-whitening properties without cytotoxic effects .
Pharmacological Applications
The potential applications of (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone extend beyond oncology. Its structural components suggest possible uses in:
- Antimicrobial agents
- Anxiolytics
Similar compounds have demonstrated efficacy against various bacterial strains and have been explored for their anxiolytic effects due to their piperazine structure.
Q & A
Q. What are the key synthetic routes for synthesizing (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone?
- Methodological Answer : The synthesis involves multi-step organic reactions:
Coupling of fluorobenzo[d]thiazole and piperazine : Halogenated 6-fluorobenzo[d]thiazole reacts with piperazine under reflux in polar aprotic solvents (e.g., DMF) to form the piperazine-thiazole intermediate .
Sulfonylation of piperidine : Thiophen-2-ylsulfonyl chloride reacts with piperidin-4-ylmethanone in the presence of a base (e.g., triethylamine) to generate the sulfonyl-piperidine moiety .
Final coupling : The two intermediates are linked via a carbonyl group using carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions .
Critical parameters include temperature control (60–100°C), solvent selection (DMF or THF), and purification via column chromatography .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Methodological Answer : Characterization employs:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm connectivity of fluorobenzo[d]thiazole, piperazine, and sulfonyl-piperidine groups. Fluorine coupling patterns are analyzed in F NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z ~530) .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm (C=O stretch) and ~1350 cm (S=O stretch) validate functional groups .
- HPLC : Purity >95% is confirmed using reverse-phase C18 columns with UV detection .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination, sulfonyl group replacement) influence biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies are conducted by synthesizing analogs:
- Fluorine substitution : Replacing the 6-fluoro group with Cl or H alters electron-withdrawing effects, impacting target binding (e.g., kinase inhibition). Bioassays compare IC values .
- Sulfonyl group variation : Swapping thiophen-2-ylsulfonyl with phenylsulfonyl modulates solubility and metabolic stability. Pharmacokinetic studies (e.g., microsomal stability assays) quantify changes .
- Piperazine ring substitution : Introducing methyl groups to piperazine improves blood-brain barrier penetration, assessed via in vitro permeability assays (e.g., PAMPA) .
Q. How can contradictory bioassay results (e.g., varying IC50_{50}50 values) across studies be resolved?
- Methodological Answer : Contradictions arise from assay variability. To address:
Standardize assay conditions : Use identical cell lines (e.g., HEK293 vs. HeLa), ATP concentrations (for kinase assays), and incubation times .
Control for solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
Statistical validation : Apply ANOVA or non-linear regression (e.g., GraphPad Prism) to compare dose-response curves across replicates .
Example :
| Study | IC (nM) | Assay Conditions |
|---|---|---|
| A | 12 ± 3 | HEK293, 1 mM ATP |
| B | 45 ± 8 | HeLa, 10 µM ATP |
| Discrepancy likely due to ATP concentration differences. |
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., GPCRs or kinases)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model binding poses with crystal structures (e.g., PDB: 3SN6 for kinases). Fluorobenzo[d]thiazole often occupies hydrophobic pockets .
- Molecular Dynamics (MD) : Simulate ligand-protein stability (100 ns trajectories) in GROMACS. Analyze root-mean-square deviation (RMSD) to assess binding .
- Free Energy Calculations : Apply MM-PBSA to estimate binding affinity (ΔG). Correlate with experimental IC values .
Data Contradiction Analysis Example
Q. Observed Contradiction :
- Study 1 reports anti-inflammatory activity (IC = 50 nM in RAW264.7 macrophages) .
- Study 2 finds no activity in the same cell line .
Q. Resolution Workflow :
Replicate assays under identical conditions (e.g., LPS concentration, compound pre-treatment time).
Verify compound integrity : Re-characterize via HPLC and NMR to rule out degradation .
Explore off-target effects : Use proteome-wide profiling (e.g., KINOMEscan) to identify unintended interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
